3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 278.26 g/mol. This compound features a unique structure that includes a propanoic acid moiety and an oxadiazole ring, which contributes to its potential biological activities. It is primarily classified as an oxadiazole derivative, a group known for various pharmacological properties.
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH, along with solvents that can stabilize reactive intermediates. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
The compound's structure can be represented as follows:
The compound's structural data can be further analyzed using techniques like X-ray crystallography to determine its three-dimensional arrangement in solid-state.
The chemical reactivity of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can include:
Reactions are typically conducted under controlled environments to optimize yield and selectivity. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify reaction products.
The mechanism of action for this compound is not fully elucidated but may involve modulation of biological pathways through interactions with specific receptors or enzymes. Oxadiazole derivatives often exhibit activity against various biological targets due to their ability to mimic natural substrates or ligands.
Research indicates potential applications in areas such as anti-inflammatory or anti-cancer therapies, although specific pathways remain to be detailed through further studies.
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has potential applications in:
The compound systematically named 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 738593-99-2) belongs to the 1,2,4-oxadiazole heterocyclic family. Its molecular formula is C₁₃H₁₄N₂O₅ (molecular weight: 278.26 g/mol), featuring a core 1,2,4-oxadiazole ring—a five-membered heterocycle containing oxygen and nitrogen atoms [1] [5]. The scaffold is substituted at position 3 with a 3,4-dimethoxyphenyl moiety and at position 5 with a propanoic acid chain. Key identifiers include:
1,2,4-Oxadiazoles emerged as privileged scaffolds in medicinal chemistry due to their:
The 3,4-dimethoxyphenyl group is a pharmacophoric enhancer with demonstrated roles in:
Table 2: Impact of Substituent Patterns on Molecular Properties | Compound | Substituent Pattern | LogP | TPSA (Ų) | Key Properties | |------------------|--------------------------|---------|---------------|---------------------| | 3-[3-(3,4-Dimethoxyphenyl)oxadiazolyl]propanoic acid | 3,4-diOMe | 1.76 | 85.45 | Balanced lipophilicity, H-bond acceptor capacity | | 3-[3-(4-Methoxyphenyl)oxadiazolyl]propanoic acid [6] | 4-OMe | 1.76 | 76.45 | Enhanced membrane permeability | | 3-[3-(2-Methoxyphenyl)oxadiazolyl]propanoic acid [8] | 2-OMe | 1.80 | 76.45 | Steric interference effects | | 3-[3-(Benzo[d][1,3]dioxol-5-yl)oxadiazolyl]propanoic acid [7] | Methylenedioxy | 1.83 | 85.45 | Bioisostere of 3,4-diOMe | Predicted values from structural analogs
The 3,4-dimethoxy configuration specifically enhances hydrogen-bond acceptor capacity (evidenced by TPSA=85.45 Ų) while maintaining moderate lipophilicity (LogP≈1.76), striking a balance between aqueous solubility and membrane penetration [5] [6]. This makes it superior to monosubstituted methoxy analogs or the benzo[d][1,3]dioxole bioisostere in CNS-targeted design. The propanoic acid linker further enables conjugation to carrier molecules or formation of salt derivatives for improved bioavailability [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1